molecular formula C17H13ClN2O2S B12145831 (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12145831
M. Wt: 344.8 g/mol
InChI Key: LVBDHBZEWQIPSL-GDNBJRDFSA-N
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Description

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 4-chlorophenyl group and a 2-methoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloroaniline with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group.

    Thiazolidinediones: A class of compounds with a thiazolidinone ring, used as antidiabetic agents.

Uniqueness

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 2-methoxybenzylidene group differentiates it from other thiazolidinone derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10-

InChI Key

LVBDHBZEWQIPSL-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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